1-Chloro-5-fluoronaphthalene
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Overview
Description
1-Chloro-5-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom and a fluorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoronaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, selective fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . Another method involves the diazotization of 1-amino-5-chloronaphthalene followed by fluorination using tetrafluoroborate salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride can facilitate these reactions.
Major Products:
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups depending on the nucleophile used.
Electrophilic Substitution: Products include nitro, sulfonic, or alkyl-substituted naphthalenes.
Scientific Research Applications
1-Chloro-5-fluoronaphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-5-fluoronaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both chlorine and fluorine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Chloro-4-fluoronaphthalene: Similar in structure but with different positional isomerism, leading to distinct reactivity and applications.
1-Fluoronaphthalene: Lacks the chlorine atom, resulting in different chemical behavior and uses.
1-Chloronaphthalene:
Uniqueness: 1-Chloro-5-fluoronaphthalene’s unique combination of chlorine and fluorine atoms on the naphthalene ring provides it with distinct electronic properties and reactivity patterns. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C10H6ClF |
---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
1-chloro-5-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |
InChI Key |
HIKMRWKBCQATRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)F |
Origin of Product |
United States |
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